
2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline
molecular structure

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-(2-Chlorophenoxy)-5-

(trifluoromethyl)aniline

CAS No.: 946727-99-7

Cat. No.: B1356440

Get Quote

Title: Structural Dynamics and Synthetic Utility of 2-(2-Chlorophenoxy)-5-
(trifluoromethyl)aniline: A Technical Monograph

Executive Summary This technical guide analyzes 2-(2-Chlorophenoxy)-5-
(trifluoromethyl)aniline, a specialized diaryl ether intermediate critical to high-value medicinal

chemistry and agrochemical discovery.[1] Distinct from its more common para-chloro isomer

(CAS 349-20-2), this ortho-chloro variant offers unique steric parameters and metabolic stability

profiles essential for Structure-Activity Relationship (SAR) optimization in kinase inhibitors and

benzoylurea insecticides.[1] This document details its physicochemical properties,

chemoselective synthesis, and downstream utility as a lipophilic building block.

Structural Analysis & Physicochemical Profile
The molecule features an aniline core substituted at the para-position (relative to the amine)

with a trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline

ng-star-inserted">

) group and at the ortho-position with a 2-chlorophenoxy moiety.
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Key Structural Features:

Electronic Push-Pull: The electron-donating amine (ngcontent-ng-c1989010908="" _nghost-

ng-c2193002942="" class="inline ng-star-inserted">

) opposes the strongly electron-withdrawing

group (

), creating a polarized system ideal for nucleophilic attacks in subsequent derivatizations.

The "Butterfly" Conformation: The ether linkage (

) introduces a bond angle of ~120°, allowing the two aromatic rings to adopt a non-planar,
twist conformation. The ortho-chlorine on the phenoxy ring adds significant steric bulk,
restricting rotation more severely than the para-isomer, potentially locking the molecule into
bioactive conformations favored by hydrophobic protein pockets (e.g., ATP-binding sites in
kinases).

Table 1: Physicochemical Properties (Predicted/Experimental)

Property Value Significance

Molecular Formula Core composition

Molecular Weight 287.67 g/mol
Fragment-based drug design

compliant

LogP (Octanol/Water) 4.2 – 4.8 (Predicted)
High lipophilicity; excellent

membrane permeability

H-Bond Donors
2 (

)

Key interaction point for hinge

binding in kinases

H-Bond Acceptors 4 (N, O, F)

Fluorine acts as a weak

acceptor; Ether O is sterically

shielded

pKa (Aniline) ~2.5 – 3.0
Reduced basicity due to

withdrawing effect
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Synthetic Architecture
The synthesis of 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline requires a high-fidelity

protocol to establish the ether linkage without dehalogenating the sensitive aryl chloride.[1]

Phase 1: Nucleophilic Aromatic Substitution ( )
The formation of the diaryl ether bridge is achieved via the coupling of 2-chloro-5-

(trifluoromethyl)nitrobenzene with 2-chlorophenol.[1]

Mechanism: The nitro group at the ortho position (relative to the leaving group) activates the

ring for nucleophilic attack. The

group at the para position further stabilizes the Meisenheimer complex intermediate.

Protocol:

Charge a reactor with DMF (polar aprotic solvent to solvate the phenoxide).

Add 2-chlorophenol (1.05 eq) and Potassium Carbonate (

, 1.2 eq). Stir at ambient temperature for 30 min to generate the phenoxide anion.

Slowly add 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq).[1]

Heat to 80–100°C. Monitor via HPLC for consumption of the nitrobenzene.

Critical Control: Moisture must be excluded to prevent hydrolysis of the nitrobenzene to

the phenol byproduct.

Phase 2: Chemoselective Nitro Reduction
Standard catalytic hydrogenation (

, Pd/C) poses a severe risk of hydrodehalogenation, stripping the chlorine atom from the
phenoxy ring. To preserve the ortho-chloro substituent, a chemoselective reduction is
mandatory.

Recommended Method: Iron-Mediated Reduction (Bechamp conditions or modified).[1]
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Protocol:

Suspend the nitro-ether intermediate in Ethanol/Water (4:1).

Add Iron Powder (Fe, 3-5 eq) and Ammonium Chloride (

, 0.5 eq).

Reflux (70-80°C) with vigorous stirring. The reaction proceeds via single-electron transfer

(SET).

Validation: This method selectively reduces ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

to

without touching the

or

bonds.

Visualization: Synthetic Workflow

2-Chloro-5-(trifluoromethyl)
nitrobenzene

K2CO3 / DMF
(SNAr Coupling)

2-Chlorophenol

Intermediate:
2-(2-Chlorophenoxy)-5-

(trifluoromethyl)nitrobenzene

Fe / NH4Cl
(Chemoselective Reduction)

  Ether Formation   Target:
2-(2-Chlorophenoxy)-5-
(trifluoromethyl)aniline

  Nitro Reduction  

Click to download full resolution via product page

Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.

Reactivity & Functionalization
The aniline nitrogen is the primary "handle" for derivatization. Due to the electron-withdrawing

nature of the
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group, this amine is less nucleophilic than unsubstituted aniline, often requiring forcing
conditions or activated electrophiles.

A. Urea Formation (Kinase/Agrochem Scaffold)
Reaction with isocyanates yields diaryl ureas, a motif famous for stabilizing the "DFG-out"

inactive conformation of kinases (e.g., in Sorafenib).

Reaction: Aniline + Aryl Isocyanate

Diaryl Urea.

Condition: DCM or THF, ambient temperature. No base usually required.

B. Sandmeyer Reaction (Halo-derivatives)
The amine can be converted to a diazonium salt (

) and subsequently displaced by halides (CuCl, CuBr) or nitriles (CuCN).

Utility: Allows replacement of the amine with functional groups for bioisosteric replacement.

C. Amide Coupling
Reaction with acid chlorides or carboxylic acids (with coupling agents like HATU).

Note: Due to low nucleophilicity, acid chlorides are preferred over carbodiimide couplings.

Visualization: Derivatization Tree
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Figure 2: Primary derivatization pathways for library generation.[1]

Applications in Drug Discovery[2]
Medicinal Chemistry (Kinase Inhibition)
The 2-(2-chlorophenoxy) moiety serves as a hydrophobic "cap." In Type II kinase inhibitors, the

central urea linker forms hydrogen bonds with the kinase hinge region (Glu/Asp), while the

diaryl ether extends into the allosteric hydrophobic pocket.

Advantage: The ortho-chloro substituent restricts the conformational entropy of the ether,

potentially reducing the entropic penalty upon binding compared to the more flexible

unsubstituted phenoxy analogs.

Agrochemicals (Insecticides)
This molecule is a precursor to Benzoylurea chitin synthesis inhibitors. The

group confers metabolic stability against oxidative degradation in pests, while the chlorinated
ether mimics essential insect hormones or disrupts polymerization enzymes.
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General Synthesis of Phenoxyanilines

Patent Literature: "Process for the preparation of 2-phenoxyaniline derivatives."[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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